An In-depth Technical Guide to Phenyl Acetylsalicylate (CAS 134-55-4)
An In-depth Technical Guide to Phenyl Acetylsalicylate (CAS 134-55-4)
Introduction
Phenyl acetylsalicylate, identified by CAS number 134-55-4, is a dual-ester derivative of salicylic acid.[1] Structurally, it combines an acetylsalicylic acid moiety with a phenyl group through an ester linkage, effectively making it an ester of aspirin.[1][2] Also known by synonyms such as acetylsalol and vesipyrin, this compound is of significant interest in medicinal chemistry, particularly in the context of prodrug design and as a derivative of the widely studied acetylsalicylic acid.[1][2][3] Its chemical structure makes it susceptible to hydrolysis, a key characteristic that influences its stability and potential biological activity.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of Phenyl acetylsalicylate are summarized below. These data are crucial for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| CAS Registry Number | 134-55-4 | [4] |
| Molecular Formula | C₁₅H₁₂O₄ | [1][4] |
| Molecular Weight | 256.25 g/mol | [1][4] |
| IUPAC Name | phenyl 2-acetyloxybenzoate | [1] |
| Melting Point | 96-97 °C | [3][4] |
| Boiling Point | 198 °C at 11 Torr (mmHg) | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [3] |
| Water Solubility | 20 mg/L (at 21 °C) | [5] |
| Topological Polar Surface Area (TPSA) | 52.60 Ų | [2] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 | [1][5] |
| InChI Key | PSBAIJVSCTZDDB-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
Synthesis Methodologies
The primary route for synthesizing Phenyl acetylsalicylate is through the esterification of salicylic acid and phenol.[1] Several catalytic systems can be employed to facilitate this reaction.
1. Acid-Catalyzed Esterification: This is a conventional method involving the reaction of salicylic acid with phenol in the presence of a strong acid catalyst.
-
Catalysts: Concentrated sulfuric acid (H₂SO₄), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) are commonly used.[1]
-
General Protocol (using Thionyl Chloride):
-
Combine salicylic acid and a solvent such as benzonitrile in a reaction vessel.[6]
-
Heat the mixture to approximately 145°C.[6]
-
Slowly add thionyl chloride to the solution.
-
Maintain the reaction temperature at a lower level (e.g., 75°C) for several hours to complete the reaction.[1]
-
Upon completion, the product can be isolated through extraction and purified by recrystallization.[6]
-
2. Ultrasonic-Assisted Synthesis with DCC/DMAP: This modern approach significantly reduces reaction times and improves yields.
-
Reagents: Salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), and a solvent like anhydrous ether.[1][7]
-
Protocol:
-
Mix salicylic acid, phenol, DMAP, and DCC in anhydrous ether.[7]
-
Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 25–35°C).[1]
-
The reaction proceeds rapidly, often completing within 35-40 minutes, forming a solid precipitate (dicyclohexylurea).[1]
-
Filter the mixture to remove the solid byproduct.
-
Wash the filtrate with a sodium carbonate solution and then with brine.[7]
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield white crystals of Phenyl acetylsalicylate.[7] This method has been reported to achieve yields of over 85%.[1]
-
Caption: Workflow for the ultrasonic-assisted synthesis of Phenyl acetylsalicylate.
Analytical Techniques
Characterization and quantification of Phenyl acetylsalicylate rely on standard analytical methods.
-
Vibrational Spectroscopy (FT-IR & FT-Raman):
-
Methodology: Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups. The sample is analyzed to measure the absorption or scattering of infrared radiation.
-
Key Spectral Features: The FT-IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands from the acetate group and the phenyl ester linkage.[1] FT-Raman spectroscopy is effective for observing the symmetric "ring breathing" vibrations of the two phenyl rings, which typically produce a sharp signal around 1000-1045 cm⁻¹.[1]
-
-
Gas Chromatography (GC):
-
Methodology: A gas chromatography method with flame-ionization detection (GC-FID) can be used for quantitative analysis.[8] The sample is vaporized and passed through a capillary column (e.g., HP-5 with a diphenyl-dimethylpolysiloxane stationary phase) using an inert carrier gas like nitrogen.[8]
-
Application: This technique is suitable for determining the purity of Phenyl acetylsalicylate in a drug substance. The method can be validated for specificity, linearity, and precision.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Methodology: Reversed-phase HPLC (RP-HPLC) is a versatile technique for analyzing Phenyl acetylsalicylate and its potential degradation products. A C18 column is typically used with a mobile phase consisting of an acetonitrile and water mixture, adjusted to an acidic pH with an acid like phosphoric acid.[9] Detection is commonly performed using a UV-Vis detector.[9]
-
Application: HPLC can simultaneously determine Phenyl acetylsalicylate and its hydrolysis products, such as salicylic acid.[9]
-
Chemical Pathways and Mechanisms
Hydrolytic Cleavage Pathway
The ester linkages in Phenyl acetylsalicylate are susceptible to hydrolysis, which breaks the molecule down into salicylic acid and phenol.[1] This process can be catalyzed by either acids or bases.[1] The instability of phenyl esters towards hydrolysis is a well-known characteristic.[10]
Acid-Catalyzed Hydrolysis: In an acidic aqueous environment, the hydrolysis proceeds via a mechanism where the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield salicylic acid and phenol.[1]
Intramolecular Catalysis: Studies on the hydrolysis of aspirin, a closely related molecule, suggest that the carboxylate group can act as an intramolecular general base catalyst.[11] This mechanism involves the carboxylate group abstracting a proton from the attacking water molecule, thereby increasing its nucleophilicity and facilitating the hydrolysis of the adjacent ester linkage.[11] It is plausible that Phenyl acetylsalicylate could undergo a similar intramolecularly catalyzed hydrolysis under certain pH conditions.
Caption: Acid or base-catalyzed hydrolysis pathway of Phenyl acetylsalicylate.
References
- 1. Phenyl acetylsalicylate | 134-55-4 | Benchchem [benchchem.com]
- 2. phenyl acetylsalicylate [drugcentral.org]
- 3. Phenyl Acetylsalicylate [drugfuture.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 7. CN104058958A - Preparation method of phenyl salicylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
